molecular formula C21H23N3O4S3 B3296056 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 891389-63-2

1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B3296056
CAS No.: 891389-63-2
M. Wt: 477.6 g/mol
InChI Key: VNJYNKRAXIKUIW-UHFFFAOYSA-N
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Description

This compound is a 1,3-thiazole derivative featuring dual sulfonyl substituents at positions 2 (benzenesulfonyl) and 4 (4-methylbenzenesulfonyl). The 5-position of the thiazole ring is linked to a 4-methylpiperazine group. The 4-methylpiperazine moiety may improve solubility and bioavailability due to its basic nitrogen atoms.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S3/c1-16-8-10-18(11-9-16)30(25,26)19-20(24-14-12-23(2)13-15-24)29-21(22-19)31(27,28)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYNKRAXIKUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The key steps include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, heterocycle variations, and pharmacological implications.

1-[(Cyclopentyl or 2-Pyrrolidinyl) Carbonylaminomethyl]-4-(1,3-Thiazol-5-Yl) Benzene ()

  • Key Differences: Replaces sulfonyl groups with a carbonylaminomethyl linker and cyclopentyl/pyrrolidinyl substituents. Benzene core instead of a thiazole ring.
  • The cyclopentyl/pyrrolidinyl groups introduce steric bulk, which could hinder receptor access compared to the target compound’s planar thiazole-sulfonyl system .

Ethyl 1-{[2-(4-tert-Butylphenoxy)-1,3-Thiazol-5-Yl]Methyl}Piperidine-4-Carboxylate ()

  • Key Differences: Phenoxy substituent at thiazole position 2 vs. benzenesulfonyl. Piperidine-4-carboxylate ester vs. 4-methylpiperazine.
  • The ester moiety in piperidine may confer prodrug properties, unlike the stable methylpiperazine in the target compound .

1-(Diphenylmethyl)-4-[(4-Methoxyphenyl)Sulfonyl]-Piperazine ()

  • Key Differences :
    • Diphenylmethyl group replaces the thiazole ring.
    • 4-Methoxyphenylsulfonyl vs. 4-methylbenzenesulfonyl.
  • Implications: The methoxy group’s electron-donating nature contrasts with the methyl group’s inductive effect, altering sulfonyl group reactivity.

2-(2-Chlorophenyl)-4-(4-Methylphenyl)Sulfonyl-5-(4-Methylpiperazin-1-Yl)-1,3-Oxazole ()

  • Key Differences :
    • Oxazole ring (oxygen atom) vs. thiazole (sulfur atom).
    • 2-Chlorophenyl substituent vs. benzenesulfonyl.
  • Implications :
    • Oxazole’s lower polarizability compared to thiazole may reduce π-π stacking interactions.
    • The chloro substituent’s electronegativity could enhance binding to hydrophobic pockets, unlike the sulfonyl group’s polar nature .

1-[[2-(4-Methoxyphenyl)-1,3-Thiazol-4-Yl]Methyl]Piperazine Hydrochloride ()

  • Key Differences :
    • Single 4-methoxyphenyl group at thiazole position 2 vs. dual sulfonyl groups.
    • Piperazine linked via methylene vs. direct attachment.
  • Implications: The methoxy group’s electron-donating effect may diminish the thiazole’s electrophilicity, reducing reactivity in nucleophilic environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE

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